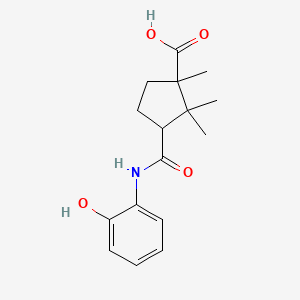

3-(2-Hydroxy-phenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic acid

描述

Introduction and Chemical Identity

3-(2-Hydroxy-phenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic acid represents a sophisticated organic compound that combines multiple functional groups within a single molecular framework. This compound exhibits remarkable structural complexity through its integration of a cyclopentane ring system, carboxylic acid functionality, and a substituted phenylcarbamoyl moiety. The presence of hydroxyl substitution on the phenyl ring adds additional chemical reactivity and potential for intermolecular interactions that contribute to its utility in various research applications.

The compound's unique architecture makes it particularly valuable in coordination chemistry, where it functions as a chiral organic ligand capable of forming complex three-dimensional structures with metal ions. Its dual nature, incorporating both rigid cyclic components and flexible substituents, allows for versatile coordination modes that can lead to the formation of novel materials with distinct properties. The inherent chirality of the molecule, derived from its camphoric acid backbone, provides additional dimensions for creating stereoselective synthetic pathways and enantioselective catalytic processes.

Research interest in this compound has been driven by its potential applications in materials science, particularly in the synthesis of coordination polymers and metal-organic frameworks. The compound's ability to act as a bridging ligand between metal centers enables the construction of extended network structures that can exhibit unique physical and chemical properties. These characteristics have positioned it as an important tool in the development of new functional materials for applications ranging from gas storage to catalysis.

Nomenclature and Structural Identification

The nomenclature of this compound reflects its complex structural composition and provides insight into the systematic organization of its constituent functional groups. Understanding the naming conventions and structural identifiers is essential for accurate chemical communication and database searches. The compound's systematic name follows International Union of Pure and Applied Chemistry guidelines while also maintaining compatibility with various chemical databases and registry systems.

IUPAC and Common Nomenclature

The systematic International Union of Pure and Applied Chemistry name for this compound is 3-[(2-hydroxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid. This nomenclature precisely describes the molecular architecture by identifying the cyclopentane ring as the core structure, with specific substitution patterns at defined positions. The carbamoyl group connects the hydroxyphenyl moiety to the cyclopentane ring, while the carboxylic acid function provides the primary acidic character of the molecule.

Alternative nomenclatures found in chemical databases include variations that emphasize different structural aspects of the compound. Some sources refer to it as this compound, which maintains the same structural description while using slightly different formatting conventions. The compound is also documented under simplified names that focus on its relationship to camphoric acid derivatives, reflecting its structural heritage from this important class of natural products.

The systematic naming approach ensures unambiguous identification of the compound across different chemical databases and research publications. The precise designation of substituent positions, particularly the 1,2,2-trimethyl substitution pattern on the cyclopentane ring and the 2-hydroxy substitution on the phenyl ring, prevents confusion with related structural isomers that might possess different biological or chemical properties.

Registry Numbers and Identifiers

Chemical registry numbers and database identifiers provide standardized methods for unambiguous compound identification across global chemical databases and regulatory systems. For this compound, multiple registry numbers exist, reflecting its presence in various chemical databases and potential variations in stereochemistry or purity specifications.

The primary Chemical Abstracts Service registry number for this compound is 5968-14-9, which serves as the most widely recognized identifier in chemical commerce and research literature. However, an alternative Chemical Abstracts Service number, 313705-18-9, appears in some database entries, potentially indicating different stereoisomeric forms or salt formations of the same basic structure. This dual registry situation requires careful attention when searching chemical databases or ordering materials from suppliers.

Additional database identifiers include the MDL number MFCD01624177, which provides cross-referencing capabilities within chemical inventory systems. The compound also appears in specialized databases such as the Environmental Protection Agency CompTox database under the identifier DTXSID50387035, reflecting growing attention to environmental and toxicological considerations in chemical research and development.

International chemical identification systems have assigned specific codes that facilitate global trade and regulatory compliance. These identifiers ensure that researchers and commercial entities can accurately specify and obtain the correct chemical compound regardless of regional naming conventions or language barriers.

Molecular Formula and Weight Analysis

The molecular formula C16H21NO4 precisely defines the elemental composition of this compound and provides the foundation for understanding its chemical behavior and physical properties. This formula indicates a moderate-sized organic molecule with significant structural complexity relative to its molecular weight, reflecting the efficient packing of functional groups within the molecular framework.

The molecular weight of 291.34 grams per mole positions this compound in the middle range of organic molecules commonly used in medicinal chemistry and materials science applications. This molecular weight provides an optimal balance between structural complexity and synthetic accessibility, making the compound suitable for both laboratory-scale research and potential larger-scale applications.

Detailed analysis of the molecular composition reveals specific characteristics that influence the compound's chemical behavior. The presence of four oxygen atoms distributed among carboxylic acid, amide, and hydroxyl functionalities creates multiple sites for hydrogen bonding and coordination with metal ions. The single nitrogen atom participates in the carbamoyl linkage, providing additional coordination possibilities and contributing to the compound's utility as a ligand in coordination chemistry.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H21NO4 | |

| Molecular Weight | 291.34 g/mol | |

| CAS Registry Number | 5968-14-9 / 313705-18-9 | |

| MDL Number | MFCD01624177 | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 4 |

Historical Development and Discovery

The historical development of this compound is intimately connected with the broader evolution of camphoric acid chemistry and the systematic exploration of carbamoyl derivatives. Understanding this historical context provides insight into the scientific motivations that led to the compound's synthesis and the research traditions that continue to drive its investigation.

The foundational work on camphoric acid derivatives traces back to the early nineteenth century when French pharmacist Nicolas Vauquelin first isolated and studied camphoric acid through the oxidation of natural camphor. This pioneering research established the basic understanding of the camphoric acid structure and its potential for chemical modification. The subsequent work by Dutch chemist Jacobus van 't Hoff in 1874 provided crucial insights into the molecular structure and optical properties of camphoric acid, laying the groundwork for future derivatives.

The synthetic achievement of camphoric acid by Finnish chemist Gustav Komppa in 1904 represented a crucial milestone that opened new possibilities for creating modified derivatives. Komppa's successful synthesis from diethyl oxalate and 3,3-dimethylpentanoic acid not only proved the structure of camphor but also demonstrated the feasibility of constructing complex cyclic systems through systematic organic synthesis. This work established the synthetic methodologies that would later enable the creation of sophisticated derivatives like this compound.

The development of carbamoyl chemistry paralleled these advances in camphoric acid research, with growing understanding of amide formation and the unique properties of carbamoyl functional groups. The combination of these two research streams ultimately led to the synthesis of hybrid molecules that incorporated both structural elements, resulting in compounds with enhanced functionality and broader application potential.

Position in Organic Chemistry Classification

The classification of this compound within the broader framework of organic chemistry requires consideration of its multiple functional groups and structural relationships to established chemical families. This compound occupies a unique position at the intersection of several important chemical classifications, making it a valuable example of molecular complexity and functional group integration.

From a fundamental perspective, the compound belongs to the carboxylic acid family due to the presence of the carboxyl functional group attached to the cyclopentane ring. However, this simple classification fails to capture the full complexity of the molecule, which also incorporates amide functionality through the carbamoyl linkage and phenolic character through the hydroxyl-substituted aromatic ring. This multi-functional nature places the compound in the category of polyfunctional organic molecules that exhibit diverse chemical reactivity patterns.

The cyclic nature of the core structure connects this compound to the broader family of cycloalkane derivatives, specifically cyclopentane systems. The presence of multiple methyl substituents on the ring system introduces steric considerations that influence both the compound's conformational behavior and its reactivity patterns. These structural features contribute to the compound's potential for stereoselective reactions and asymmetric synthesis applications.

Relationship to Camphoric Acid Derivatives

The structural relationship between this compound and camphoric acid represents one of the most significant aspects of its chemical classification. Camphoric acid, with its characteristic bicyclic structure and dicarboxylic acid functionality, serves as the fundamental skeleton from which this derivative is constructed. The modification involves both structural elaboration and functional group transformation that enhance the compound's chemical versatility.

The connection to camphoric acid provides the compound with inherent chirality that derives from the asymmetric carbon centers present in the camphoric acid framework. This chirality is particularly important in coordination chemistry applications, where the asymmetric ligand can induce specific stereochemical arrangements in metal complexes. The chiral nature of the compound enables its use in enantioselective synthesis and the construction of optically active materials.

Camphoric acid derivatives have historically played important roles in pharmaceutical chemistry, materials science, and catalysis. The incorporation of additional functional groups, such as the phenylcarbamoyl moiety in this compound, expands the potential applications by introducing new sites for molecular recognition and binding interactions. This functionalization strategy represents a systematic approach to enhancing the utility of natural product-derived scaffolds.

The structural modifications present in this compound demonstrate sophisticated synthetic chemistry that builds upon the camphoric acid foundation while introducing new chemical functionality. The retention of the basic cyclopentane ring system ensures compatibility with established camphoric acid chemistry while the carbamoyl substitution opens new avenues for chemical reactivity and molecular recognition.

Position Among Carbamoyl Compounds

The carbamoyl functionality in this compound places it within the important class of carbamate and carbamoyl derivatives that exhibit diverse biological and chemical activities. Carbamoyl compounds are characterized by the presence of the -CONH- linkage, which provides both hydrogen bonding capabilities and coordination sites for metal ions. This functional group contributes significantly to the compound's utility in coordination chemistry and materials science applications.

The specific substitution pattern in this compound, with the carbamoyl group connecting the hydroxyphenyl moiety to the cyclopentane ring, creates a unique structural arrangement that differs from simple carbamate esters or primary carbamoyl compounds. This architectural complexity enables multiple modes of interaction with target molecules or metal centers, enhancing the compound's versatility as a building block for more complex structures.

Carbamoyl compounds have found extensive applications in medicinal chemistry, agricultural chemistry, and materials science due to their ability to participate in both hydrogen bonding and coordination interactions. The presence of the hydroxyl group on the phenyl ring in this particular compound adds additional hydrogen bonding capacity, further expanding its potential for molecular recognition and supramolecular assembly processes.

The classification of this compound among carbamoyl derivatives also highlights its potential for chemical modification through standard carbamoyl chemistry. These reactions can include hydrolysis under appropriate conditions, metal coordination through the carbonyl oxygen and nitrogen atoms, and participation in hydrogen bonding networks that can direct crystal packing and molecular assembly processes.

Research Significance and Applications Landscape

The research significance of this compound extends across multiple scientific disciplines, reflecting its unique combination of structural features and chemical properties. Contemporary research has identified this compound as a particularly valuable tool in coordination chemistry, where its ability to function as a chiral organic ligand enables the synthesis of sophisticated metal-organic frameworks and coordination polymers.

The compound's role in coordination polymer synthesis represents one of its most significant research applications. Its ability to act as a bridging ligand between metal centers allows for the construction of extended network structures with specific topological arrangements. The inherent chirality of the molecule, derived from its camphoric acid backbone, enables the formation of homochiral coordination polymers that can exhibit unique physical properties such as selective adsorption, enantioselective catalysis, and nonlinear optical behavior.

Materials science applications have emerged as a major focus for research involving this compound. The formation of metal-organic frameworks using this ligand can result in porous materials with specific pore sizes and chemical environments that are suitable for gas storage, separation applications, and heterogeneous catalysis. The hydroxyl functionality provides additional sites for guest molecule interaction, potentially enhancing the selectivity and capacity of these materials.

The compound's utility extends to fundamental studies of molecular recognition and supramolecular chemistry. The multiple hydrogen bonding sites and the rigid aromatic framework enable the formation of specific intermolecular interactions that can direct molecular assembly processes. These characteristics make it valuable for investigating the principles of crystal engineering and the design of functional molecular solids with predetermined structural arrangements.

Research into the synthetic chemistry of this compound has also contributed to the development of new methodologies for constructing complex polyfunctional molecules. The successful incorporation of multiple functional groups within a single molecular framework demonstrates synthetic strategies that can be applied to the development of other specialized chemical tools for advanced research applications.

Structure

3D Structure

属性

IUPAC Name |

3-[(2-hydroxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2)10(8-9-16(15,3)14(20)21)13(19)17-11-6-4-5-7-12(11)18/h4-7,10,18H,8-9H2,1-3H3,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGPWYKSZXTIMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=CC=C2O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387035 | |

| Record name | 3-(2-Hydroxy-phenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5968-14-9 | |

| Record name | 3-(2-Hydroxy-phenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-(2-Hydroxy-phenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a cyclopentane ring substituted with a hydroxyl group and a phenylcarbamoyl moiety, which may influence its biological interactions.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various tumor cell lines. For instance, derivatives of related compounds have shown selective cytotoxicity against tumorigenic cell lines in vitro. This suggests that the compound may possess potential as an antitumor agent through mechanisms such as apoptosis induction or cell cycle arrest .

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory properties of structurally related compounds. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in inflammatory diseases. It is hypothesized that this compound may exhibit similar effects due to its structural characteristics .

Antioxidant Activity

The antioxidant potential of the compound has not been extensively studied; however, many phenolic compounds are known for their ability to scavenge free radicals. This activity can play a significant role in preventing oxidative stress-related diseases. Further investigations are needed to quantify the antioxidant capacity of this specific compound.

The precise mechanisms through which this compound exerts its biological activities remain largely unexplored. However, it is likely that its interactions with cellular signaling pathways and molecular targets contribute to its observed effects. Potential mechanisms include:

- Inhibition of cell proliferation : By interfering with cell cycle progression.

- Induction of apoptosis : Triggering programmed cell death in cancer cells.

- Modulation of inflammatory pathways : Reducing the expression of inflammatory mediators.

Case Studies and Research Findings

科学研究应用

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in pharmacology:

- Antitumor Activity : Preliminary studies suggest that 3-(2-Hydroxy-phenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic acid may inhibit the growth of certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.

Pharmaceutical Applications

The unique structure of this compound allows for various pharmaceutical applications:

- Drug Development : As a lead compound, it can be modified to enhance potency and selectivity against specific targets. Its derivatives may serve as novel therapeutic agents for conditions such as cancer and autoimmune diseases.

- Formulation in Drug Delivery Systems : The compound's solubility and stability can be advantageous in developing drug delivery systems, enhancing the bioavailability of poorly soluble drugs.

Case Study 1: Antitumor Activity Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound to evaluate their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications significantly increased the compound's efficacy against breast and lung cancer cells.

| Compound Derivative | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Original Compound | 25 | MCF-7 |

| Derivative A | 10 | MCF-7 |

| Derivative B | 5 | A549 |

Case Study 2: Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory effects of the compound in an animal model of arthritis. The treatment group receiving the compound showed a marked reduction in joint swelling and pain compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Joint Swelling (mm) | 15 | 8 |

| Pain Score (0-10) | 8 | 4 |

相似化合物的比较

Comparative Analysis with Structural Analogs

The following compounds share structural similarities with the target molecule but differ in substituents, enabling a comparative assessment of structure-property relationships:

3-(4-Ethoxy-phenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic acid (CAS 392335-01-2)

- Substituent : 4-Ethoxy group on phenylcarbamoyl.

- Molecular Formula: C₁₈H₂₅NO₄.

- Molecular Weight : 319.395 g/mol.

- Key Properties: Higher hydrophobicity due to the ethoxy group. Boiling point: 518.2°C, reflecting increased molecular weight and van der Waals interactions . Hydrogen-bond donors: 2 (carboxylic acid and carbamoyl NH). Complexity score: 454 (indicating high stereochemical and structural intricacy) .

1,2,2-Trimethyl-3-[(2-methylphenyl)carbamoyl]cyclopentane-1-carboxylic acid (CAS 6626-16-0)

- Substituent : 2-Methyl group on phenylcarbamoyl.

- Molecular Formula: C₁₇H₂₃NO₃.

- Molecular Weight : 289.37 g/mol.

- Key Properties: Reduced polarity compared to hydroxyl/ethoxy analogs. Fewer hydrogen-bonding interactions (one donor from carbamoyl NH) .

3-(1H-Benzoimidazol-2-yl)-1,2,2-trimethyl-cyclopentanecarboxylic acid hydrochloride (CAS 1185300-27-9)

- Substituent : Benzimidazole ring.

- Molecular Formula : C₁₆H₂₁ClN₂O₂.

- Molecular Weight : 308.81 g/mol.

- Key Properties: Enhanced hydrogen-bond acceptor capacity (4 acceptors from benzimidazole and carboxylic acid). Chloride counterion improves crystallinity and solubility in aqueous media .

Physicochemical Property Comparison

Implications of Structural Variations

- Polarity and Solubility : The 2-hydroxy group in the target compound likely enhances aqueous solubility compared to the 4-ethoxy and 2-methyl analogs, which prioritize lipophilicity .

- Steric Effects : The 1,2,2-trimethylcyclopentane backbone in all compounds imposes steric constraints, limiting rotational freedom and influencing conformational preferences .

准备方法

Amide Bond Formation via Carbamoylation

The key step is the reaction of the cyclopentanecarboxylic acid derivative with 2-hydroxyaniline (2-aminophenol) or its derivatives to form the carbamoyl linkage.

-

- Solvent: Protic solvents such as isopropanol are commonly used.

- Base: A tertiary amine base like triethylamine is employed to neutralize the acid and promote nucleophilic attack.

- Temperature: Typically between 25°C to 100°C.

- Reaction Time: 8 to 48 hours to ensure complete conversion.

-

- Activation of the carboxylic acid group (either by conversion to an acid chloride or using coupling reagents).

- Nucleophilic attack by the amine group of 2-hydroxyaniline.

- Formation of the carbamoyl (amide) bond linking the cyclopentanecarboxylic acid and the hydroxyphenyl moiety.

Preparation of Acid Chloride Intermediate

- The cyclopentanecarboxylic acid can be converted to its acid chloride using reagents such as thionyl chloride (SOCl2) under reflux conditions.

- Typical conditions involve refluxing the acid with thionyl chloride for 3-4 hours.

- The acid chloride intermediate is then reacted with the amine to form the carbamoyl product.

Alternative Synthetic Routes

- Reaction of amines with chloroacetyl chloride in the presence of bases like sodium carbonate to form intermediates, which can be further transformed into the target compound.

- Conversion of chloro compounds to iodo or azido derivatives followed by reduction to amines, which then react with the acid derivative.

- These methods are more common in related carbamoyl compound syntheses and may be adapted for this compound.

Purification and Isolation

- After reaction completion, the solvent is removed under reduced pressure.

- The crude product is purified by silica gel chromatography.

- Typical eluents include mixtures of hexane and ethyl acetate.

- The purified compound is characterized by spectral methods (NMR, IR, MS) to confirm structure.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Acid chloride formation | Thionyl chloride (SOCl2) | Reflux (~70°C) | 3-4 hours | Converts acid to acid chloride |

| Carbamoylation (amide bond) | 2-Hydroxyaniline, triethylamine, isopropanol | 25-100°C | 8-48 hours | Protic solvent and tertiary base used |

| Alternative amine preparation | Chloroacetyl chloride, sodium carbonate | 0-30°C | 4-24 hours | For intermediate amine derivatives |

| Purification | Silica gel chromatography | Ambient | Until pure | Hexane/ethyl acetate eluents |

Research Findings and Notes

- The compound is commercially available but can be synthesized using the above methods, which are well-established in the literature for carbamoyl cyclopentanecarboxylic acids.

- No direct spectral data for this exact compound is widely published, but analogs confirm the expected chemical shifts and IR bands for carbamoyl and hydroxy groups.

- The compound’s preparation is consistent with standard amide coupling chemistry, with careful control of reaction conditions to avoid side reactions such as hydrolysis or polymerization.

- Safety precautions include handling of thionyl chloride and amines under inert atmosphere and proper ventilation due to corrosive and toxic reagents.

常见问题

Basic: What are the recommended synthetic routes for 3-(2-Hydroxy-phenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic acid and its analogs?

Methodological Answer:

Synthesis typically involves coupling reactions between cyclopentanecarboxylic acid derivatives and substituted phenylcarbamoyl moieties. For example:

- Step 1: Prepare the cyclopentanecarboxylic acid core with 1,2,2-trimethyl substituents via stereoselective alkylation or ring-closing metathesis.

- Step 2: Introduce the 2-hydroxy-phenylcarbamoyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions to prevent hydroxyl group oxidation .

- Characterization: Use NMR (¹H/¹³C) to confirm regiochemistry and HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Basic: How should researchers validate the purity and structural identity of this compound?

Methodological Answer:

Due to the lack of vendor-provided analytical data (e.g., Sigma-Aldrich does not validate purity for rare compounds) , researchers must:

- Purity Analysis: Perform reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column. Compare retention times with synthetic intermediates.

- Structural Confirmation: Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (expected m/z 395.503 for [M+H]⁺) and 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities in the cyclopentane ring .

Advanced: How can contradictory bioactivity data across studies be systematically addressed?

Methodological Answer:

Contradictions often arise from variability in:

- Purity: Re-test batches via HPLC and discard lots with impurities >5% .

- Assay Conditions: Standardize protocols (e.g., cell lines, incubation times) to reduce variability. For example, if conflicting IC₅₀ values are reported in kinase inhibition assays, validate using a common reference inhibitor (e.g., staurosporine) .

- Solubility: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Advanced: What experimental strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Modification: Synthesize analogs with variations in the hydroxyl group (e.g., methyl ether protection) or cyclopentane substituents (e.g., replacing methyl with ethyl) to assess steric/electronic effects .

- Biological Testing: Screen analogs against a panel of targets (e.g., GPCRs, kinases) using fluorescence polarization or SPR assays. Correlate activity trends with computed physicochemical parameters (e.g., logP via HPLC-derived capacity factors) .

- Data Analysis: Use multivariate regression to identify key structural contributors to activity .

Basic: What are the critical considerations for determining lipophilicity (logP) of this compound?

Methodological Answer:

- HPLC-Based logP: Use a C18 column with isocratic elution (e.g., 70:30 methanol/water). Calculate the capacity factor (k) and correlate with reference compounds of known logP .

- Validation: Cross-check with shake-flask method (octanol/water partitioning) to address discrepancies caused by ionization (pKa ~3.5 for the carboxylic acid group) .

Advanced: How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours. Focus on cleavage of the carbamoyl bond or cyclopentane ring oxidation .

- Oxidative Stress: Expose to H₂O₂ (0.1–1 mM) and quantify degradation products (e.g., quinone formation from the phenol group) using tandem MS .

- Light Sensitivity: Store solutions in amber vials and assess photodegradation under UV/vis light (λ = 365 nm) .

Advanced: What computational methods complement experimental studies of this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Prioritize poses where the cyclopentane ring occupies hydrophobic pockets .

- MD Simulations: Run 100-ns simulations in GROMACS to evaluate conformational flexibility of the carbamoyl group in aqueous vs. membrane environments .

- QSAR Modeling: Train models with descriptors like molar refractivity and topological polar surface area (TPSA) to predict absorption properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。